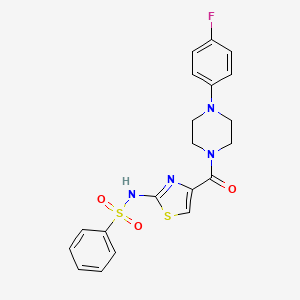

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S2/c21-15-6-8-16(9-7-15)24-10-12-25(13-11-24)19(26)18-14-29-20(22-18)23-30(27,28)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUKASMUGORERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Recent studies demonstrate that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. Mechanisms include induction of apoptosis and cell cycle arrest at micromolar concentrations.

- Antimicrobial Properties : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. It interferes with bacterial metabolism and cell integrity, suggesting its potential as an antibiotic candidate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The fluorophenyl and piperazine groups may modulate enzyme activity, while the thiazole ring enhances binding affinity through hydrogen bonding and π-π interactions.

- Receptor Modulation : The compound may also interact with various receptors, influencing physiological responses relevant to disease treatment.

Study 1: Anticancer Efficacy

In vitro studies have shown that this compound significantly reduces cancer cell viability across multiple cancer types. The study reported an IC50 value in the low micromolar range, indicating potent anticancer activity.

Study 2: Antimicrobial Effectiveness

Research investigating the antimicrobial properties of this compound revealed effective inhibition of both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption in bacterial cell wall synthesis and metabolic pathways, positioning it as a candidate for antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Piperazine Moieties

Key Observations:

- Substituent Effects : Fluorophenyl-piperazine derivatives (e.g., compound 15) exhibit higher melting points (~270°C) compared to methyl-piperazine analogues, likely due to enhanced aromatic stacking. The target compound’s benzenesulfonamide group may improve solubility over p-tolyl or chlorophenyl groups .

- Synthetic Accessibility : Yields for fluorophenyl-piperazine derivatives (72–79% in ) are moderate, suggesting challenges in coupling reactions. The target compound’s synthesis may require optimized conditions for the carbonyl-thiazole linkage .

Functional Group Variations

- Piperazine Modifications: Electron-Withdrawing Groups (e.g., 4-Fluorophenyl): Enhance binding to hydrophobic enzyme pockets (e.g., MMPs) compared to electron-donating groups like methoxy .

- Thiazole-Linked Groups :

Spectroscopic Confirmation

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide?

The synthesis typically involves sequential coupling of the piperazine-thiazole and sulfonamide moieties. Key steps include:

- Amide bond formation : Reacting 4-fluorophenylpiperazine with a thiazole carbonyl intermediate under anhydrous conditions, using coupling agents like EDC/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) .

- Sulfonylation : Introducing the benzenesulfonamide group via nucleophilic substitution, often requiring bases such as potassium carbonate or sodium hydride in aprotic solvents .

- Optimization : Control of temperature (0–25°C for sensitive steps) and solvent polarity (e.g., DMF for solubility vs. DCM for easy purification) is critical to avoid side reactions like hydrolysis of the sulfonamide .

Basic: How can researchers confirm the structural integrity and purity of this compound?

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify aromatic protons (e.g., fluorophenyl at δ 7.0–7.3 ppm) and carbonyl groups (amide C=O at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions often arise from assay variability or off-target interactions. Methodological solutions include:

- Dose-response profiling : Establish IC values across multiple cell lines (e.g., cancer vs. bacterial models) to assess selectivity .

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., tyrosine kinases or bacterial enzymes) .

- Transcriptomic analysis : RNA sequencing to identify differentially expressed genes post-treatment, clarifying mechanistic pathways .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications and parallel screening:

- Substituent variation : Replace the 4-fluorophenyl group with other halophenyl or heteroaromatic groups (e.g., 4-chlorophenyl, thiophene) to assess electronic effects .

- Scaffold hopping : Compare activity against analogs with piperazine replaced by morpholine or piperidine .

- In silico modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions with targets like COX-2 or histone deacetylases (HDACs) .

- In vitro validation : Enzyme inhibition assays (e.g., COX-2 inhibition) and cytotoxicity screening (MTT assay) to correlate structural changes with activity .

Advanced: What experimental approaches are recommended for pharmacokinetic profiling of this compound?

Key methodologies include:

- Solubility and stability : Use shake-flask method (aqueous buffer at pH 7.4) and forced degradation studies (acid/base/hydrolytic conditions) to assess druggability .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration to measure unbound fraction .

- Caco-2 permeability : Evaluate intestinal absorption potential using monolayer transport assays .

Advanced: How can researchers address debates about the compound’s mechanism of action in neurological vs. oncological contexts?

Divergent mechanisms may reflect tissue-specific target expression. Resolve via:

- Proteomic profiling : Immunoprecipitation followed by mass spectrometry (IP-MS) to identify binding partners in different cell types .

- Kinase inhibition panels : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to detect off-target effects .

- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., PI3K or MAPK pathways) to confirm functional relevance .

Advanced: What are the best practices for handling discrepancies in thermal stability data reported for this compound?

Conflicting TGA/DSC results may arise from polymorphic forms or hydration. Mitigate by:

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. acetonitrile) and characterize via powder XRD .

- Dynamic vapor sorption (DVS) : Measure hygroscopicity to rule out moisture-induced degradation .

- Accelerated stability studies : Store under ICH guidelines (25°C/60% RH) and monitor degradation products with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.